N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid
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Overview
Description
N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid is a derivative of the amino acid leucine. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This compound is of significant interest in the field of peptide synthesis due to its unique structural properties and its role as a building block in the synthesis of complex peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid typically involves the protection of the amino group of the amino acid leucine with the Fmoc group. This can be achieved through the reaction of leucine with Fmoc-OSu (fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature, resulting in the formation of the Fmoc-protected amino acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity of the final product. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles in the presence of a base such as triethylamine (TEA) in an organic solvent.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins through solid-phase peptide synthesis (SPPS).
Biology: Utilized in the study of protein structure and function by incorporating it into synthetic peptides.
Medicine: Investigated for its potential therapeutic applications in drug design and development.
Industry: Employed in the production of peptide-based pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The Fmoc group serves as a protecting group during peptide synthesis, preventing unwanted side reactions and ensuring the correct sequence of amino acids. Once the peptide synthesis is complete, the Fmoc group can be removed under mild conditions, revealing the free amino group for further functionalization .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-naphthalen-1-yl-propanoic acid: Similar in structure but with a naphthyl group instead of a methyl group.
N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-(2-trifluoromethyl-phenyl)-propanoic acid: Contains a trifluoromethyl-phenyl group instead of a methyl group
Uniqueness
N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid is unique due to its specific stereochemistry and the presence of the Fmoc protecting group, which makes it particularly useful in peptide synthesis. Its structural properties allow for the formation of stable peptide bonds and the incorporation of the compound into complex peptide sequences.
Properties
IUPAC Name |
(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-13(2)11-19(20(24)21(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-20,24H,11-12H2,1-2H3,(H,23,27)(H,25,26)/t19-,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHTWMSZVZTEEL-PMACEKPBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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